![molecular formula C18H17NO4 B394351 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE](/img/structure/B394351.png)
4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE is a complex organic compound characterized by its unique tricyclic structure. This compound belongs to the class of phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a carbon-carbon or carbon-nitrogen bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tricyclic core structure, which can be achieved through a Diels-Alder reaction followed by subsequent functional group modifications. The phenyl acetate group is then introduced via esterification reactions using acetic anhydride and a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a candidate for investigating biological pathways and mechanisms at the molecular level.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of multiple functional groups provides opportunities for designing drugs with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials.
作用机制
The mechanism by which 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects. The molecular targets and pathways involved can vary, but typically include key proteins and signaling cascades relevant to the compound’s intended use.
相似化合物的比较
Similar Compounds
- 4-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)methyl]morpholin-4-ium
- 2-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetic acid
Uniqueness
Compared to similar compounds, 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-EN-4-YL}PHENYL ACETATE stands out due to its phenyl acetate moiety, which imparts unique chemical properties and reactivity. This structural feature allows for distinct interactions in both chemical and biological contexts, making it a valuable compound for various applications.
属性
分子式 |
C18H17NO4 |
|---|---|
分子量 |
311.3g/mol |
IUPAC 名称 |
[4-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)phenyl] acetate |
InChI |
InChI=1S/C18H17NO4/c1-10(20)23-14-8-6-13(7-9-14)19-17(21)15-11-2-3-12(5-4-11)16(15)18(19)22/h2-3,6-9,11-12,15-16H,4-5H2,1H3 |
InChI 键 |
NUKVTKVDDZWCBT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


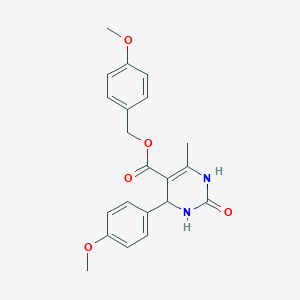
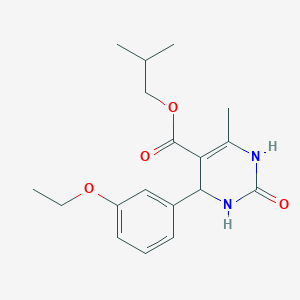
![4-[(2Z)-3-(2-hydroxyethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]phenyl benzoate](/img/structure/B394275.png)
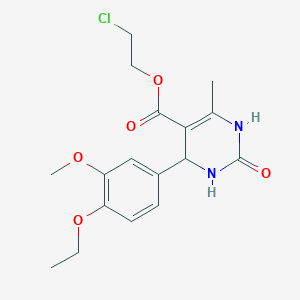
![(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394278.png)
![2-(4-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B394279.png)
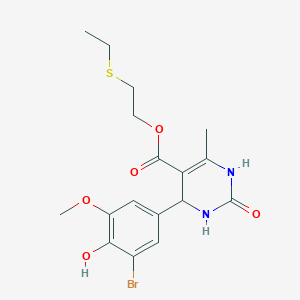
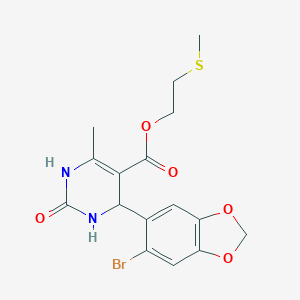
![4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B394283.png)


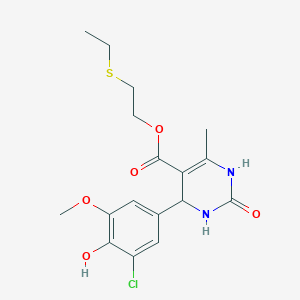
![(2Z)-4-(4-FLUOROPHENYL)-3-PROPYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394289.png)
![1,2,2-Trimethylpropyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B394291.png)
